molecular formula C95H132N24O20S2 B11932136 Peptide P60

Peptide P60

Cat. No.: B11932136
M. Wt: 1994.3 g/mol
InChI Key: CYTCHHWJGBKDPS-UZFQJSGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide P60 is a synthetic peptide known for its ability to inhibit the activity of the transcription factor FOXP3, which plays a crucial role in the regulation of immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Peptide P60 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Peptide P60 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Peptide P60 has a wide range of scientific research applications, including:

Mechanism of Action

Peptide P60 exerts its effects by inhibiting the nuclear translocation and activity of FOXP3, a transcription factor that regulates the development and function of regulatory T cells (Tregs). By inhibiting FOXP3, this compound reduces the suppressive activity of Tregs, thereby enhancing the immune response against cancer cells. This mechanism involves the disruption of FOXP3’s interaction with other transcription factors and co-repressors .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific inhibition of FOXP3, making it a valuable tool in immunotherapy research. Its ability to selectively target regulatory T cells without affecting other immune cells sets it apart from other compounds .

Properties

Molecular Formula

C95H132N24O20S2

Molecular Weight

1994.3 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C95H132N24O20S2/c1-55(79(124)111-68(93(138)139)40-46-141-3)106-85(130)69(47-56-23-8-4-9-24-56)113-88(133)72(50-59-29-14-7-15-30-59)116-91(136)76-36-22-44-119(76)92(137)74(51-60-53-105-63-33-17-16-31-61(60)63)117-84(129)67(39-45-140-2)110-81(126)64(34-18-19-41-96)107-82(127)65(35-21-43-104-95(101)102)108-86(131)71(49-58-27-12-6-13-28-58)115-90(135)75(54-120)118-83(128)66(37-38-77(98)121)109-87(132)70(48-57-25-10-5-11-26-57)114-89(134)73(52-78(122)123)112-80(125)62(97)32-20-42-103-94(99)100/h4-17,23-31,33,53,55,62,64-76,105,120H,18-22,32,34-52,54,96-97H2,1-3H3,(H2,98,121)(H,106,130)(H,107,127)(H,108,131)(H,109,132)(H,110,126)(H,111,124)(H,112,125)(H,113,133)(H,114,134)(H,115,135)(H,116,136)(H,117,129)(H,118,128)(H,122,123)(H,138,139)(H4,99,100,103)(H4,101,102,104)/t55-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-/m0/s1

InChI Key

CYTCHHWJGBKDPS-UZFQJSGKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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